An In-depth Technical Guide to Ethyl 5-phenyl-1H-pyrrole-3-carboxylate
An In-depth Technical Guide to Ethyl 5-phenyl-1H-pyrrole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The pyrrole scaffold is a cornerstone in numerous biologically active molecules, and this particular derivative serves as a versatile building block for more complex structures.[1][2][3] This document details a reliable synthetic protocol, thorough structural characterization via spectroscopic methods, an analysis of its chemical reactivity, and a discussion of its current and potential applications. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical, field-proven insights.
Introduction and Significance
Ethyl 5-phenyl-1H-pyrrole-3-carboxylate (Compound 1 ) is an aromatic heterocyclic compound featuring a central pyrrole ring substituted with a phenyl group at the C5 position and an ethyl carboxylate group at the C3 position. The pyrrole ring is a privileged scaffold found in a vast number of natural products and pharmaceuticals, including well-known drugs.[2][3][4] Its unique electronic properties and ability to participate in various chemical transformations make its derivatives highly valuable.
Compound 1 serves as a key intermediate in the synthesis of a range of target molecules, particularly in the development of novel therapeutics for neurological disorders and as building blocks for agrochemicals and materials science applications.[1] Its structure allows for functionalization at the pyrrole nitrogen, the ester moiety, and the aromatic rings, providing multiple avenues for molecular elaboration.
Synthesis of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate
Several synthetic routes are available for accessing substituted pyrroles, including the renowned Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses.[5][6][7] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is a particularly robust and widely used method for preparing this class of compounds.[8][9][10]
A reliable method for synthesizing the title compound is through a multi-step reaction sequence starting from more readily available precursors.[11] One such documented pathway involves the reaction of ethyl cyanoacetate with other reagents, culminating in a final hydrogenation step to yield the target pyrrole.[11]
Generalized Synthetic Scheme (Paal-Knorr Type)
The Paal-Knorr approach offers a straightforward conceptual pathway. It involves the reaction between a 1,4-dicarbonyl precursor and a source of ammonia. The reaction proceeds under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts.[8] Acetic acid is often used as a catalyst to accelerate the cyclization.[8]
Caption: Generalized Paal-Knorr reaction for pyrrole synthesis.
Structural Elucidation and Physicochemical Properties
Confirming the identity and purity of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate is paramount. This is achieved through a combination of physicochemical measurements and spectroscopic analysis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][11] |
| Molecular Weight | 215.25 g/mol | [1][11] |
| Appearance | Light yellow solid | [1] |
| CAS Number | 161958-61-8 | [11] |
Spectroscopic Characterization
Spectroscopic data provides definitive structural confirmation. While a specific, unified spectrum for this exact compound is not available in the public search results, data from closely related analogs and general principles of spectroscopy allow for a reliable prediction of its spectral features.[12][13][14]
| Technique | Expected Key Features |
| ¹H NMR | ~8.6-9.0 ppm (s, 1H): Broad singlet for the N-H proton. ~7.2-7.7 ppm (m, 5H): Multiplets for the phenyl ring protons. ~6.9-7.1 ppm (m, 1H): Signal for the C4-H proton of the pyrrole ring. ~4.2 ppm (q, 2H): Quartet for the ethyl ester -CH₂- group. ~1.3 ppm (t, 3H): Triplet for the ethyl ester -CH₃ group. |
| ¹³C NMR | ~165 ppm: Carbonyl carbon of the ester. ~125-138 ppm: Aromatic carbons (phenyl and pyrrole rings). ~60 ppm: Methylene carbon (-CH₂-) of the ethyl ester. ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester. |
| FT-IR (cm⁻¹) | ~3300-3400: N-H stretching. ~3100: Aromatic C-H stretching. ~1680-1700: C=O stretching of the ester. ~1500-1600: C=C stretching of the aromatic rings. |
| Mass Spec (MS) | [M+H]⁺ at m/z ≈ 216.0968: Calculated for C₁₃H₁₄NO₂⁺. |
Note: Chemical shifts (ppm) are referenced to TMS. The exact values can vary based on the solvent and instrument used.[13]
Chemical Reactivity and Synthetic Utility
The structure of Ethyl 5-phenyl-1H-pyrrole-3-carboxylate contains several reactive sites, making it a versatile synthetic intermediate.
Caption: Key reactive sites on the core structure.
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N-H Acidity and Alkylation: The proton on the pyrrole nitrogen is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to introduce various substituents.
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Ester Functionalization: The ethyl carboxylate group is a key handle for modification. It can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol.
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Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich and can undergo electrophilic substitution, primarily at the C4 position, which is the most activated available site. The phenyl ring can also undergo substitution, although this typically requires harsher conditions.
These reactive handles are instrumental in its use as a precursor for compounds like Vonoprazan, a potassium-competitive acid blocker, where the related 2-fluorophenyl analog is a key intermediate.[15]
Applications and Biological Significance
The pyrrole nucleus is a common feature in molecules with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][16] Derivatives of 5-phenyl-1H-pyrrole-3-carboxylates are explored for various therapeutic applications. For instance, analogs have been investigated as potential antibacterial agents.[2] The versatility of this scaffold ensures its continued relevance in drug discovery programs and as a building block in the synthesis of complex organic materials.[1]
Experimental Protocols
This section provides a detailed, exemplary protocol for the synthesis and characterization of the title compound, based on established multi-step synthetic strategies.[11]
Synthesis Workflow
Caption: Comprehensive workflow from synthesis to characterization.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol is an illustrative example based on a multi-step synthesis route mentioned in the literature and should be adapted and optimized with appropriate laboratory safety precautions.[11]
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Step 1 & 2 (Intermediate Formation): Synthesize the 1,4-dicarbonyl or equivalent precursor. A route cited in the literature involves reacting ethyl cyanoacetate with potassium carbonate, followed by subsequent steps involving hydrogen chloride in tetrahydrofuran.[11]
-
Causality: These initial steps are designed to build the carbon backbone required for the final pyrrole ring structure. The choice of reagents like potassium carbonate acts as a base to facilitate condensation reactions.
-
-
Step 3 (Reductive Cyclization): The intermediate from the previous steps is dissolved in a suitable solvent, such as ethanol. A catalyst, typically 10% palladium on activated carbon (Pd/C), is added.[11] The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature for approximately 24 hours.[11]
-
Causality: The palladium-catalyzed hydrogenation is a powerful method for reduction and, in this context, facilitates the final ring closure and aromatization to form the stable pyrrole ring.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by Thin Layer Chromatography), the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude residue is purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane), to yield the pure Ethyl 5-phenyl-1H-pyrrole-3-carboxylate as a light yellow solid.[1]
-
Trustworthiness: This purification step is critical. Without it, residual catalysts, starting materials, or byproducts could interfere with subsequent reactions or biological assays.
-
-
Characterization: The purified product's identity and purity are confirmed using the spectroscopic methods outlined in Section 3.2 (NMR, MS, FT-IR).
-
Self-Validation: Comparing the obtained spectra with the expected data validates the success of the synthesis. The presence of the N-H signal in ¹H NMR and IR, the correct molecular ion peak in MS, and the characteristic ester C=O stretch in IR all serve as validation points.
-
Conclusion
Ethyl 5-phenyl-1H-pyrrole-3-carboxylate stands out as a valuable and versatile heterocyclic building block. Its straightforward synthesis, multiple points for chemical modification, and the proven biological relevance of its scaffold make it a compound of high interest for professionals in organic synthesis and drug discovery. This guide has provided a technical framework for its synthesis, characterization, and potential utility, grounded in established chemical principles and literature precedents.
References
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Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Defensive Publications Series. 42. Retrieved from [Link]
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Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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Canadian Science Publishing. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1702. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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Wikipedia. (2023). Hantzsch pyrrole synthesis. Retrieved from [Link]
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MDPI. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 27(19), 6284. Retrieved from [Link]
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PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(5), 4537. Retrieved from [Link]
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MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(3), 1055. Retrieved from [Link]
- ResearchGate. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.
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